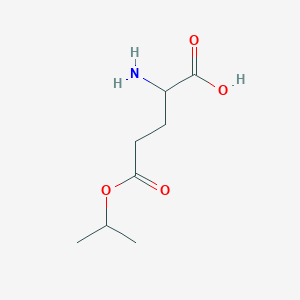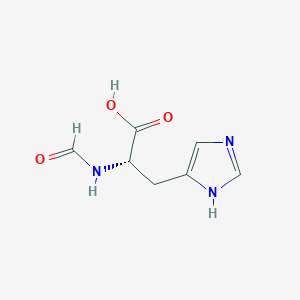
N-Formyl-L-histidine
Vue d'ensemble
Description
“N-Formyl-L-histidine” is a compound that shows a competitive inhibition against L-histidine ammonia-lyase . It inhibits urocanic acid formation from L-histidine . It has a molecular formula of C7H9N3O3 .
Molecular Structure Analysis
The molecular structure of N-Formyl-L-histidine is complex and involves several key components . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .
Chemical Reactions Analysis
The chemical reactions involving N-Formyl-L-histidine are complex and involve several steps . The formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst is a key step in the process . This process involves the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts .
Physical And Chemical Properties Analysis
N-Formyl-L-histidine has a molecular formula of C7H9N3O3 . It is a solid at 20 degrees Celsius . Its CAS RN is 15191-21-6 .
Applications De Recherche Scientifique
Histidine Metabolism and Biochemistry :
- N-Formyl-L-histidine plays a role in histidine metabolism, especially in the formation of single carbon units. This process involves the degradation of histidine to urocanic acid and ultimately to formiminoglutamic acid, with the formimino group being transferred to tetrahydrofolic acid (Brown et al., 1960).
- The imidazole carbon of histidine is a precursor of purines in bacteria, contributing to purine synthesis. This highlights the biochemical importance of histidine in microbial physiology (REVEL HR & Magasanik, 1958).
Protein and Enzyme Chemistry :
- Histidine's role in enzymes and proteins is crucial due to its physical properties, as shown in studies of its tautomeric forms in neutral states. This underlines its significance in protein structure and function (Bermúdez et al., 2014).
- N-Formylkynurenine, a histidine photooxidation product, exhibits photodynamic properties, affecting amino acids like histidine, indicating its role in protein and DNA photochemistry (Walrant & Santus, 1974).
Medicinal Chemistry Applications :
- Histidine, including its modified forms, is utilized in various bioactive peptides and peptidomimetics, underlining its versatility in drug development and therapeutic applications (Sharma et al., 2023).
Biological and Chemical Sensing :
- Histidine is detected using specific fluorescent probes, highlighting its application in chemical sensing and diagnostics (Tian et al., 2021).
Molecular Biology and Genetics :
- Histidine's role in gene regulation and enzyme synthesis is evident in studies of bacteria adapted to histidine, indicating its importance in genetic and enzymatic research (Wickner & Tabor, 1972).
Environmental and Bioanalytical Chemistry :
- L-Histidine's detection methods, such as colorimetric sensors, are crucial in environmental monitoring and clinical diagnostics, demonstrating its applicability in bioanalytical chemistry (Zhang et al., 2021).
Biotechnology :
- Efficient production of L-histidine from glucose by engineered Escherichia coli suggests its potential in industrial biotechnology and large-scale amino acid production (Wu et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQVSLVQIFFQQN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315407 | |
| Record name | N-Formyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-L-histidine | |
CAS RN |
15191-21-6 | |
| Record name | N-Formyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-formyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




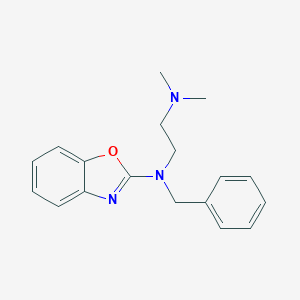
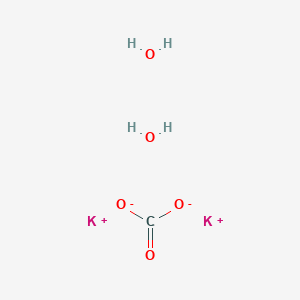

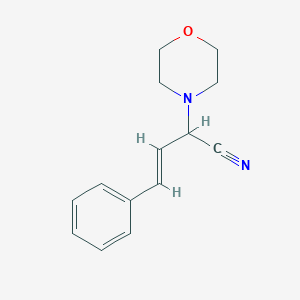
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)

![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)



